3,3-dimethyl-2-oxobutyl 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-BROMOPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C27H23BrNO6. This compound is notable for its unique structure, which includes a phthalimide core, a bromophenoxy group, and a dimethyl-oxobutyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-BROMOPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Phthalimide Core: This step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol reacts with a suitable leaving group on the phthalimide core.
Attachment of the Dimethyl-Oxobutyl Ester: This final step involves esterification, where the dimethyl-oxobutyl group is attached to the phthalimide core through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl-oxobutyl ester moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to the formation of phenols or other reduced derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenols, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-BROMOPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-BROMOPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The phthalimide core can also interact with nucleic acids or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Similar structure but with a fluorobenzoate group instead of the bromophenoxy group.
3,3-Dimethyl-2-oxobutyl 2-[4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a chlorophenoxy group.
Uniqueness
The presence of the bromophenoxy group in 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-BROMOPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its fluorinated or chlorinated analogs .
Properties
Molecular Formula |
C27H22BrNO6 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H22BrNO6/c1-27(2,3)23(30)15-34-26(33)16-4-13-21-22(14-16)25(32)29(24(21)31)18-7-11-20(12-8-18)35-19-9-5-17(28)6-10-19/h4-14H,15H2,1-3H3 |
InChI Key |
DTQSMAWLDZSLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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